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Compound of Interest

Compound Name: 3,6-Dichlorotrimellitic anhydride

Cat. No.: B559624

3,6-Dichlorotrimellitic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and key applications of 3,6-Dichlorotrimellitic anhydride. This compound is a crucial
intermediate in the synthesis of advanced materials, including high-performance polymers and
specialized fluorescent probes for biological research.

Core Chemical and Physical Properties

3,6-Dichlorotrimellitic anhydride is a reactive organic compound notable for its anhydride
and carboxylic acid functionalities, combined with a dichlorinated aromatic ring. These features
make it a versatile building block in organic synthesis.
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Property Value Source(s)
4,7-dichloro-1,3-dioxo-2-
IUPAC Name
benzofuran-5-carboxylic acid
3,6-Dichlorotrimellitic
anhydride, 3,6-
Synonyms ) [1]
Dichlorobenzene-1,2,4-
tricarboxylic anhydride
CAS Number 81742-10-1 [2]
Molecular Formula CoH2CI20s [2]
Molecular Weight 261.01 g/mol [1]
Appearance Off-white to light brown solid
Solubility Soluble in DMF and DMSO [1]
Store at 2-8°C, sealed, away
Storage

from moisture and light

Monoisotopic Mass

259.9279285 Da

[3]

Topological Polar Surface Area

80.7 A2

[3]

Expected Spectral Characteristics

While specific experimental spectra for 3,6-Dichlorotrimellitic anhydride are not readily

available in public databases, the following table summarizes the expected characteristic

signals based on its structure and analysis of similar compounds like trimellitic anhydride.
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Spectroscopy

Expected Characteristics

1H NMR

A single proton signal (singlet) is expected for
the aromatic proton, likely in the downfield
region (6 > 8.0 ppm) due to the electron-
withdrawing effects of the adjacent chlorine and
carboxyl/anhydride groups. The carboxylic acid
proton would appear as a broad singlet at a very
downfield chemical shift (d > 10 ppm), which is

exchangeable with D20.

13C NMR

Signals for nine distinct carbon atoms are
expected. Two carbonyl carbons of the
anhydride group (6 ~160-170 ppm), one
carboxylic acid carbonyl carbon (6 > 170 ppm),
and six aromatic carbons, with those bonded to

chlorine showing characteristic shifts.

IR Spectroscopy

Two characteristic C=0 stretching peaks for the
acid anhydride group, typically around 1850
cm~1 (asymmetric stretch) and 1780 cm~!
(symmetric stretch). A C=0 stretch for the
carboxylic acid will also be present (~1700-1730
cm1). A broad O-H stretch from the carboxylic
acid would be observed around 2500-3300
cm~1, C-O stretching for the anhydride will
appear in the 1000-1300 cm™1 region.[4]

Mass Spectrometry

The molecular ion peak (M*) would be expected
at m/z = 260, corresponding to the monoisotopic
mass. The spectrum would exhibit a
characteristic isotopic pattern for a molecule
containing two chlorine atoms (M, M+2, M+4

peaks with a ratio of approximately 9:6:1).

Reactivity and Applications

3,6-Dichlorotrimellitic anhydride is a key precursor for two main classes of advanced

materials:
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o Fluorescent Dyes: It is the foundational building block for synthesizing dichlorinated
fluoresceins and rhodamines.[1][5][6] The chlorine atoms significantly modify the spectral
properties of the resulting dyes, leading to their widespread use as labels for
oligonucleotides in DNA sequencing and diagnostics (e.g., TET and HEX dyes).[1]

o High-Performance Polymers: The anhydride functionality allows it to react with diamines to
form polyimides.[7] These polymers are known for their exceptional thermal stability,
chemical resistance, and mechanical strength, making them suitable for applications in the
aerospace and electronics industries.

Experimental Protocols & Workflows
Synthesis of 3,6-Dichlorotrimellitic Anhydride

The following protocol is based on a patented synthetic route. It involves a Friedel-Crafts
acylation, followed by hydrolysis, oxidation, and a final decarbonylation/condensation step.

Methodology:

o Friedel-Crafts Acylation: 2,5-dichloro-p-xylene is reacted with an oxalyl chloride monoester
(e.g., monomethyl oxalyl chloride) in the presence of a Lewis acid catalyst like aluminum
trichloride (AICI3) in a suitable solvent such as dichloromethane. This forms the intermediate
2-(2,5-dichloro-3,6-dimethylphenyl)-2-oxoacetate.

o Hydrolysis: The resulting ester is hydrolyzed using an aqueous base, such as potassium
carbonate, to remove the ester protecting group.

o Oxidation: The dimethyl groups on the aromatic ring are then oxidized to carboxylic acids
using a strong oxidizing agent like potassium permanganate (KMnQOa) in a basic solution.
This yields 3-(carboxycarbonyl)-2,5-dichlorobenzene-1,4-dicarboxylic acid.

o Decarbonylation and Cyclization: The intermediate is heated in concentrated sulfuric acid at
a temperature of 110-130°C. This step facilitates both decarbonylation and condensation
(ring closure) to form the final product, 3,6-Dichlorotrimellitic anhydride.
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Step 1: Friedel-Crafts Acylation

2,5-dichloro-p-xylene Oxalyl Chloride Monoester Lewis Acid (AICI3)

a Acylation Product g

Step 2 & 3: Hydrcvlysis & Oxidation

Hydrolysis (K2CO3)

Oxidation (KMnO4)

Tricarboxylic Acid Intermediate

Step 4: C {Clization

Conc. H2S04 (110-130°C)

3,6-Dichlorotrimellitic Anhydride

Click to download full resolution via product page

Synthesis workflow for 3,6-Dichlorotrimellitic anhydride.
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Representative Synthesis of a Dichlorinated Fluorescein
Dye

This protocol outlines a general procedure for synthesizing a dichlorinated fluorescein
derivative, analogous to the synthesis of fluorescein itself.[8]

Methodology:

o Reaction Setup: In a reaction vessel suitable for high temperatures, combine 3,6-
Dichlorotrimellitic anhydride (1 equivalent) and resorcinol (2 equivalents).

» Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or
methanesulfonic acid, to the mixture.[9] Zinc chloride can also be used as a catalyst.[10][11]

o Heating: Heat the mixture in an oil bath to approximately 180-200°C for 30-60 minutes.[8]
The mixture will darken and solidify as the reaction proceeds.

o Cooling and Dissolution: Allow the vessel to cool to room temperature. The crude solid
product is then dissolved in a suitable organic solvent like acetone, aided by stirring.[8][12]

o Workup and Purification: The solvent is removed under reduced pressure. The residue is
redissolved in diethyl ether and washed with water and brine to remove the acid catalyst and
unreacted resorcinol.[8] The organic layer is dried over anhydrous sodium sulfate, filtered,
and concentrated to yield the crude dichlorinated fluorescein, which can be further purified
by column chromatography or recrystallization.
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3,6-Dichlorotrimellitic Anhydride + 2 eq. Resorcinol Acid Catalyst (e.g., H2S04)

Heat (180-200°C)

Crude Product Mixture

Dissolve in Acetone

l

Evaporate Acetone

'

Liquid-Liquid Extraction (Ether/Water)

:

Dry & Concentrate

Purified Dichlorinated Fluorescein
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General workflow for dichlorinated fluorescein synthesis.

Representative Synthesis of a Polyimide
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The most common method for polyimide synthesis is a two-step process involving the
formation of a soluble poly(amic acid) precursor, followed by chemical or thermal imidization.
[13]

Methodology:

e Poly(amic acid) Formation: In a dry, nitrogen-purged reaction flask, dissolve an aromatic
diamine (e.g., 4,4'-oxydianiline) (1 equivalent) in a dry, polar aprotic solvent such as N,N-
dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP). To this stirred solution, add 3,6-
Dichlorotrimellitic anhydride (1 equivalent) portion-wise at room temperature. The reaction
is stirred for 12-24 hours under nitrogen, during which the viscosity of the solution will
increase significantly, indicating the formation of the poly(amic acid).[14]

 Imidization (Thermal): The viscous poly(amic acid) solution is cast onto a glass substrate to
form a thin film. The film is then subjected to a staged thermal curing cycle, for example:
100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour to induce cyclization
(imidization) and remove water, yielding the final polyimide film.[13]

 Imidization (Chemical): Alternatively, to the poly(amic acid) solution, add a dehydrating agent
like acetic anhydride and a base catalyst such as pyridine or triethylamine.[13] This mixture
is stirred at room temperature to effect chemical imidization, after which the polyimide can be
precipitated by pouring the solution into a non-solvent like methanol, filtered, and dried.
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Step 1: Poly(amic acid) Formation

Aromatic Diamine in DMAc/NMP

3,6-Dichlorotrimellitic Anhydride

l

Stir 12-24h at RT under N2

<t

Poly(amic acid) Solution

Step 2: Imidization (Two Routes)

Cast Film & Heat (100-350°C)

Final Polyimide

Add Acetic Anhydride & Pyridine

i

Precipitate, Filter & Dry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b559624?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b559624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

